An In-depth Technical Guide to the Physicochemical Properties of 2-(Naphthalen-1-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Naphthalen-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Naphthalen-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural, physical, and chemical characteristics. Where experimental data is not available, estimations based on the well-understood properties of its constituent moieties, naphthalene and benzoic acid, are provided to guide experimental design and application.
Introduction
2-(Naphthalen-1-yl)benzoic acid is an aromatic carboxylic acid that incorporates both a naphthalene and a benzoic acid moiety. This unique structural combination imparts a range of physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. The naphthalene group, a bicyclic aromatic hydrocarbon, provides a large, hydrophobic surface area, which can be crucial for interactions with biological targets such as enzymes and receptors. The benzoic acid group, with its ionizable carboxylic acid function, governs the molecule's acidity, solubility in aqueous and organic media, and its ability to participate in hydrogen bonding and salt formation. A thorough understanding of these properties is paramount for its effective application in research and development.
Chemical Identity and Structure
The fundamental identity of 2-(Naphthalen-1-yl)benzoic acid is established by its chemical formula, molecular weight, and unique identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-(Naphthalen-1-yl)benzoic acid | - |
| Synonyms | 2-(1-Naphthyl)benzoic acid | [1][2] |
| CAS Number | 108981-92-6 | [1][2][3] |
| Molecular Formula | C₁₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 248.28 g/mol | [1][2][3] |
| Chemical Structure | (See Figure 1) | - |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"];
// Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.73,1!"]; C8 [pos="2.6,0.5!"]; C9 [pos="2.6,-0.5!"]; C10 [pos="1.73,-1!"]; C11 [pos="-1.73,1!"]; C12 [pos="-2.6,0.5!"]; C13 [pos="-2.6,-0.5!"]; C14 [pos="-1.73,-1!"]; C15 [pos="-1.73,2!"]; C16 [pos="-2.6,2.5!"]; O1 [pos="-3.47,2!"]; O2 [pos="-2.6,3.5!"]; H1 [pos="-3.47,1.5!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C1 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C2; C11 -- C15; C15 -- C16; C16 -- O1; C16 -- O2; O1 -- H1;
// Add double bonds for aromaticity C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; C7 -- C8 [style=double]; C9 -- C10 [style=double]; C12 -- C13 [style=double]; C11 -- C14 [style=double]; C15 -- C16 [style=double, len=0.5]; }
Figure 1: Chemical structure of 2-(Naphthalen-1-yl)benzoic acid.
Physical and Chemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.
| Property | Value | Notes and Significance | Source |
| Physical Form | Powder | Affects handling, formulation, and dissolution rates. | [1] |
| Melting Point | 155-156 °C | A sharp melting point range is indicative of high purity. This value is important for formulation development and stability testing. | [1] |
| Boiling Point | Not experimentally determined. Estimated to be > 400 °C. | Due to its high molecular weight and aromatic nature, a high boiling point is expected. Decomposition may occur before boiling under atmospheric pressure. | - |
| Solubility | Water: Predicted to be poorly soluble. Organic Solvents: Expected to be soluble in solvents like ethanol, methanol, acetone, and dimethylformamide (DMF). | Low aqueous solubility is common for aromatic carboxylic acids with large hydrophobic groups. Solubility in organic solvents is crucial for synthesis, purification, and formulation. The solubility of benzoic acid is significantly enhanced in many organic solvents compared to water. | [4][5] |
| pKa | Not experimentally determined. Estimated to be between 3.5 and 4.5. | The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the naphthalene ring is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid group. This value is critical for predicting ionization state at physiological pH, which influences membrane permeability and receptor binding. | [6][7] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the numerous aromatic protons.
-
Aromatic Protons (11H): A series of multiplets in the range of δ 7.0-8.5 ppm. The protons on the naphthalene and benzene rings will exhibit complex splitting patterns due to coupling with neighboring protons.
-
Carboxylic Acid Proton (1H): A broad singlet typically observed at δ 10-13 ppm, which can be exchangeable with D₂O. The chemical shift of the carboxylic acid proton in benzoic acid is a well-established feature in its 1H NMR spectrum.[8]
13C NMR Spectroscopy
The carbon NMR spectrum will show a number of signals corresponding to the 17 carbon atoms in the molecule.
-
Aromatic Carbons: Signals for the 16 aromatic carbons are expected in the region of δ 120-150 ppm.
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of δ 165-180 ppm. The chemical shift of the carboxylic carbon in benzoic acid derivatives is a characteristic feature.[9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[10]
-
C=C Stretch (Aromatic): Multiple sharp bands in the region of 1450-1600 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
Synthesis Strategies
The synthesis of 2-(Naphthalen-1-yl)benzoic acid involves the formation of a carbon-carbon bond between the naphthalene and benzoic acid moieties. Two common and effective methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.
Figure 2: General synthetic workflows for 2-(Naphthalen-1-yl)benzoic acid.
Proposed Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[11][12]
Step 1: Coupling Reaction
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid methyl ester (1.0 eq.), naphthalene-1-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester intermediate by column chromatography on silica gel.
Step 3: Hydrolysis
-
Dissolve the purified ester in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-(Naphthalen-1-yl)benzoic acid.
Alternative Protocol: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C bonds, although it often requires harsher conditions than palladium-catalyzed couplings.[13][14]
Step 1: Reaction Setup
-
In a reaction vessel, combine 2-iodobenzoic acid (1.0 eq.), naphthalene (1.5 eq.), a copper catalyst (e.g., copper(I) iodide or copper powder), and a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Add a base such as potassium carbonate.
Step 2: Reaction and Work-up
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Acidify with a mineral acid and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Safety Information
Based on the available safety data, 2-(Naphthalen-1-yl)benzoic acid should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications and Future Directions
The structural features of 2-(Naphthalen-1-yl)benzoic acid make it an attractive scaffold for drug discovery and a building block in materials science.
-
Medicinal Chemistry: The combination of a hydrophobic naphthalene moiety and an ionizable carboxylic acid group suggests potential applications as an inhibitor of protein-protein interactions or as a ligand for nuclear receptors. The benzoic acid group can serve as a handle for further chemical modification to optimize pharmacological properties.
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The rigid and planar nature of the naphthalene and benzene rings could lead to materials with interesting electronic and photophysical properties.
Further research is warranted to fully elucidate the experimental physicochemical properties of this compound, which will undoubtedly facilitate its application in these and other fields.
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